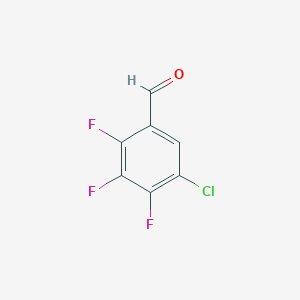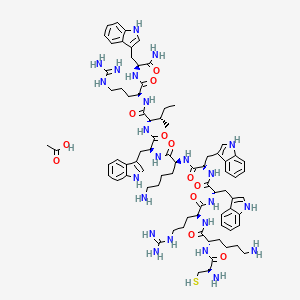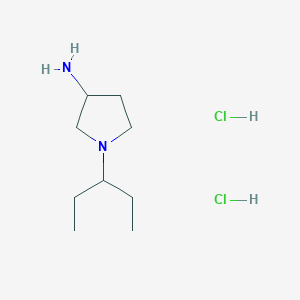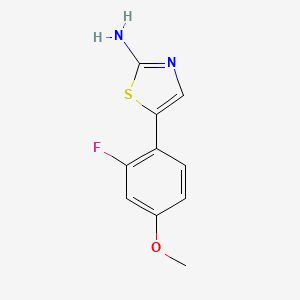![molecular formula C38H29Cl2N3O B14770814 N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)
N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzhydryl group and a biindole framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the biindole core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the benzhydryl group: This step often involves a Friedel-Crafts alkylation reaction, where the biindole core is reacted with benzhydryl chloride in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the intermediate product using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and chlorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N-Benzhydryl-2-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)acetamide
- N-Benzhydryl-2-(6-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide
- N-Benzhydryl-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide
Uniqueness
N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide stands out due to its unique biindole framework, which imparts distinct chemical and biological properties
属性
分子式 |
C38H29Cl2N3O |
|---|---|
分子量 |
614.6 g/mol |
IUPAC 名称 |
N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-5-chloro-1H-indol-2-yl]methyl]-4-chlorophenyl]acetamide |
InChI |
InChI=1S/C38H29Cl2N3O/c1-23(44)41-31-18-16-27(39)20-26(31)21-34-36(30-22-28(40)17-19-33(30)42-34)37-29-14-8-9-15-32(29)43-38(37)35(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-20,22,35,42-43H,21H2,1H3,(H,41,44) |
InChI 键 |
QHPAVKPNVDFXCN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)CC2=C(C3=C(N2)C=CC(=C3)Cl)C4=C(NC5=CC=CC=C54)C(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





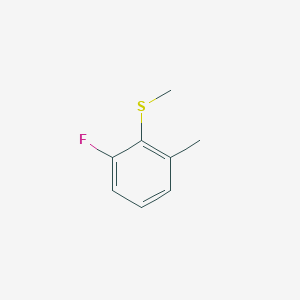
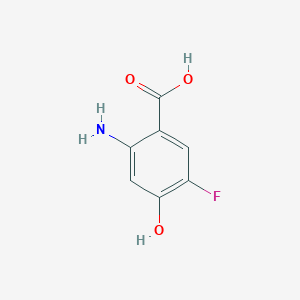


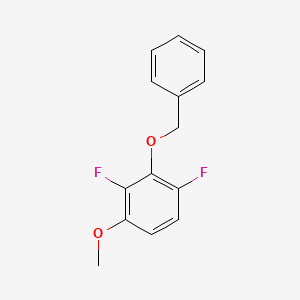
![3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B14770783.png)
